molecular formula C10H13IN6 B8322176 3-Iodo-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

3-Iodo-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B8322176
M. Wt: 344.16 g/mol
InChI Key: LTMHLKRFPINCLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C10H13IN6 and its molecular weight is 344.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Iodo-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Iodo-1-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C10H13IN6

Molecular Weight

344.16 g/mol

IUPAC Name

3-iodo-1-piperidin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C10H13IN6/c11-8-7-9(12)14-5-15-10(7)17(16-8)6-1-3-13-4-2-6/h5-6,13H,1-4H2,(H2,12,14,15)

InChI Key

LTMHLKRFPINCLX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2C3=NC=NC(=C3C(=N2)I)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of trifluoroacetic acid/dichloromethane (20:80, 250 mL) was added to a solution of tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinecarboxylate (10.72 g, 24.1 mmol) in dichloromethane (100 mL) at 0° C. 15 minutes later, the ice-bath was removed and the reaction mixture was stirred at room temperature for 5 hours. The solvents were evaporated and the residue was dissolved in dichloromethane. Hydrochloric acid (5.0N) was added and the aqueous layer was washed with dichloromethane three times. Sodium hydroxide (50%) was added to adjust the pH to about 10. The suspension was lyophilized to reduce the volume to one third of the original volume. The solid was collect by filtration to give 3-iodo-1-(4-piperidyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (8.109 g, 97%). 1H NMR (CDCl3) δ 1.81 (m, 2H), 1.99 (m, 2H), 2.65 (m, 2H), 3.07 (m, 2H), 4.68 (m, 1H), 8.19 (s, 1H).
Name
trifluoroacetic acid dichloromethane
Quantity
250 mL
Type
reactant
Reaction Step One
Name
tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinecarboxylate
Quantity
10.72 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

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